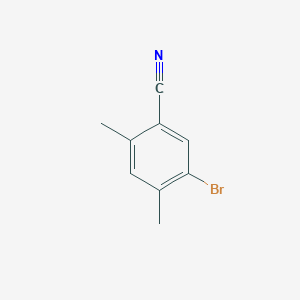

5-Bromo-2,4-dimethylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2,4-dimethylbenzonitrile is an organic compound with the molecular formula C9H8BrN and a molecular weight of 210.07 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and two methyl groups. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethylbenzonitrile typically involves the bromination of 2,4-dimethylbenzonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually include a solvent like acetic acid or carbon tetrachloride, and the reaction is conducted at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The process is designed to maximize yield and minimize by-products, ensuring high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2,4-dimethylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline medium, often at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically under reflux conditions.

Major Products

Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 5-bromo-2,4-dimethylbenzoic acid or 5-bromo-2,4-dimethylbenzaldehyde.

Reduction: Formation of 5-bromo-2,4-dimethylbenzylamine.

Applications De Recherche Scientifique

5-Bromo-2,4-dimethylbenzonitrile is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-2,4-dimethylbenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

5-Bromo-2-methylbenzonitrile: Has only one methyl group, affecting its steric and electronic properties.

5-Bromo-4-methylbenzonitrile: Similar structure but different positioning of the methyl group, influencing its reactivity and applications.

Uniqueness

5-Bromo-2,4-dimethylbenzonitrile is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .

Activité Biologique

5-Bromo-2,4-dimethylbenzonitrile is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a nitrile functional group, is part of a broader class of aromatic compounds known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

This compound (CAS Number: 807628-76-8) has the molecular formula C9H10BrN. Its structure includes a bromine substituent at the 5-position and two methyl groups at the 2 and 4 positions of a benzonitrile framework. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antibacterial Screening

In a study assessing multiple derivatives of benzonitriles, compounds similar to this compound were evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds ranged from 0.5 to 8 μg/mL against these strains. Notably, derivatives with halogen substitutions showed enhanced activity due to increased lipophilicity and electron-withdrawing effects that improve interaction with bacterial targets .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5-Br-DMB | Staphylococcus aureus | 4 |

| 5-Br-DMB | Escherichia coli | 6 |

Antifungal Activity

The antifungal potential of this compound has also been explored. Similar compounds have demonstrated efficacy against common fungal pathogens.

Research Findings

In vitro studies have shown that certain benzonitrile derivatives exhibit antifungal activity against Candida albicans and Aspergillus niger. The observed MIC values for these strains were around 250 μg/mL for related compounds . The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Anticancer Activity

The anticancer properties of nitrile-containing compounds are well-documented. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanistic Insights

Studies have shown that similar compounds can interfere with key signaling pathways involved in cancer progression. For instance, they may inhibit the proliferation of breast cancer cells by modulating estrogen receptor activity or inducing oxidative stress .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate bioavailability and favorable metabolic stability.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| Half-life (h) | 26.2 ± 0.9 |

| Clearance (L/h/kg) | 1.5 ± 0.3 |

These parameters indicate that while the compound is absorbed effectively, it exhibits a slow elimination rate, which could be advantageous for sustained therapeutic effects .

Propriétés

IUPAC Name |

5-bromo-2,4-dimethylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUESXHWNYAMOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.